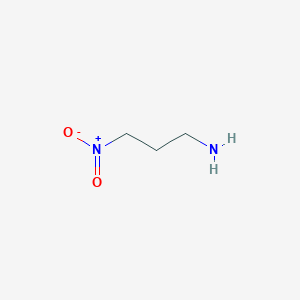

3-nitropropan-1-amine

Übersicht

Beschreibung

3-Nitro-1-propylamine: is an organic compound with the molecular formula C3H8N2O2 It is a derivative of propylamine, where a nitro group is attached to the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nitration of Propylamine: One common method to synthesize 3-Nitro-1-propylamine involves the nitration of propylamine. This reaction typically requires a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third carbon position.

Reduction of Nitroalkanes: Another method involves the reduction of nitroalkanes. For instance, 3-nitropropane can be reduced using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield 3-Nitro-1-propylamine.

Industrial Production Methods: Industrial production of 3-Nitro-1-propylamine may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Nitro-1-propylamine can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group in 3-Nitro-1-propylamine can be reduced to an amino group using reducing agents like hydrogen gas (H2) with a metal catalyst or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Nitroso or nitrate derivatives.

Reduction: 3-Amino-1-propylamine.

Substitution: Various substituted propylamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula :

- Molecular Weight : 104.11 g/mol

- Functional Groups : Nitro group (-NO2) and amine group (-NH2)

Chemistry

3-Nitropropan-1-amine serves as an important intermediate in organic synthesis. It is utilized for the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows it to participate in a range of chemical reactions such as:

- Oxidation : Can be oxidized to form nitroso or nitrate derivatives.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution Reactions : Engages in nucleophilic substitutions, allowing for further functionalization.

Biology

In biological research, this compound is used to study the effects of nitro compounds on cellular processes. It may also be employed in developing biochemical assays that assess cellular responses to nitrosative stress or other related phenomena.

Medicine

The compound has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities, including:

- Antimicrobial Properties : Potential use in developing new antimicrobial agents.

- Anticancer Activities : Investigated for its ability to affect cancer cell proliferation and survival.

Industry

In industrial settings, this compound is utilized in:

- The production of specialty chemicals.

- The synthesis of polymers, resins, and coatings.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential for development as new antibiotics.

Case Study 2: GABAB Receptor Antagonists

Research conducted on analogues derived from this compound aimed at identifying potential GABAB receptor antagonists. The synthesis and biological evaluation demonstrated that some compounds effectively inhibit GABAB receptor activity, indicating their potential use in treating neurological disorders .

Case Study 3: Environmental Impact Assessment

An environmental study assessed the degradation pathways of this compound in aquatic systems. Findings highlighted its persistence and transformation products, raising concerns about its ecological impact and guiding regulatory frameworks.

Unique Characteristics

The dual functionality of this compound (both nitro and amine groups) allows it to engage in diverse chemical reactions that are not possible with its analogues like propylamine or 3-nitropropane. This versatility makes it a valuable compound in both academic research and industrial applications.

Wirkmechanismus

The mechanism of action of 3-Nitro-1-propylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Propylamine: A primary amine with the formula C3H9N, lacking the nitro group.

3-Nitropropane: A nitroalkane with the formula C3H7NO2, similar to 3-Nitro-1-propylamine but without the amine group.

3-Amino-1-propylamine: A derivative of 3-Nitro-1-propylamine where the nitro group is reduced to an amino group.

Uniqueness: 3-Nitro-1-propylamine is unique due to the presence of both a nitro group and an amine group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to undergo redox reactions and nucleophilic substitutions distinguishes it from other similar compounds.

Biologische Aktivität

3-Nitropropan-1-amine, a nitroalkyl amine, is a compound of significant interest in biological research due to its potential applications in medicinal chemistry and its role in studying nitro compounds' effects on cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological profiles, and relevant case studies.

This compound can be synthesized through the nitration of propan-1-amine using nitric acid as a nitrating agent. The reaction yields this compound, which is then converted to its hydrochloride form for stability and ease of handling. This compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals due to its reactive nitro group.

The biological activity of this compound primarily stems from the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to alterations in enzyme activity and gene expression. The exact molecular targets depend on the biological context and the specific derivatives formed during metabolic processes.

Antimicrobial Activity

Research indicates that compounds containing nitro groups can exhibit antimicrobial properties. For instance, this compound may influence microbial growth by disrupting cellular membranes or interfering with metabolic pathways. Its effectiveness as an antimicrobial agent can vary based on concentration and the specific microorganisms involved .

Toxicological Profile

The nitroalkyl amines are associated with various toxicological concerns. Studies have shown that nitrosamines, which can form from nitro compounds under certain conditions, possess carcinogenic potential. The formation of nitrosamines from this compound could pose risks if exposure occurs in environments where nitrosating agents are present .

Case Studies

Case Study 1: Antimicrobial Effects

In a study examining the antimicrobial effects of nitro compounds, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at higher concentrations, suggesting potential utility as an antimicrobial agent in pharmaceutical formulations .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted by NIOSH evaluated the health effects associated with exposure to various nitro compounds, including this compound. The findings highlighted concerns regarding skin sensitization and respiratory toxicity, emphasizing the need for careful handling in occupational settings .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

3-nitropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2-1-3-5(6)7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJDRTKOLSGLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148509 | |

| Record name | 3-Nitro-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108351-04-8 | |

| Record name | 3-Nitro-1-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108351048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-AMINO-PROPIONITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8661KU7FDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.